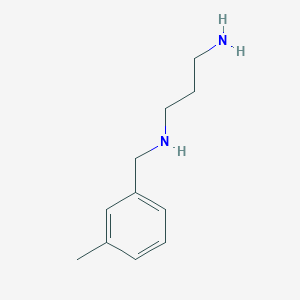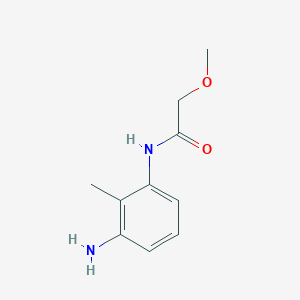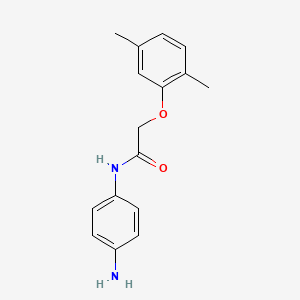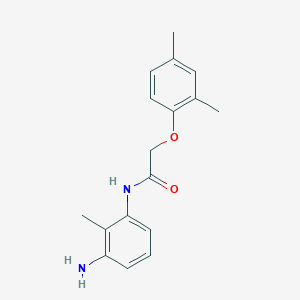
N-(3-methylbenzyl)propane-1,3-diamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-methylbenzyl)propane-1,3-diamine: is an organic compound with the molecular formula C11H18N2. It is a derivative of propane-1,3-diamine, where one of the hydrogen atoms on the nitrogen is replaced by a 3-methylbenzyl group.
準備方法
Synthetic Routes and Reaction Conditions:
-
Reductive Amination: One common method for synthesizing N-(3-methylbenzyl)propane-1,3-diamine involves the reductive amination of 3-methylbenzaldehyde with propane-1,3-diamine. This reaction typically uses a reducing agent such as sodium cyanoborohydride or hydrogen gas in the presence of a catalyst like palladium on carbon.
-
Nucleophilic Substitution: Another method involves the nucleophilic substitution of 3-methylbenzyl chloride with propane-1,3-diamine. This reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the substitution process .
Industrial Production Methods:
Industrial production of this compound typically involves large-scale reductive amination processes. These processes are optimized for high yield and purity, often using continuous flow reactors and advanced purification techniques such as distillation and crystallization .
化学反応の分析
Types of Reactions:
-
Oxidation: N-(3-methylbenzyl)propane-1,3-diamine can undergo oxidation reactions, where the amine groups are converted to imines or nitriles. Common oxidizing agents include hydrogen peroxide and potassium permanganate.
-
Reduction: The compound can be reduced to form secondary or tertiary amines. Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used in these reactions.
-
Substitution: this compound can participate in nucleophilic substitution reactions, where the amine groups can be replaced by other functional groups. Common reagents include alkyl halides and acyl chlorides.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Alkyl halides, acyl chlorides, and sulfonyl chlorides.
Major Products Formed:
Oxidation: Imines, nitriles, and amides.
Reduction: Secondary and tertiary amines.
Substitution: N-alkylated and N-acylated derivatives.
科学的研究の応用
Chemistry:
N-(3-methylbenzyl)propane-1,3-diamine is used as an intermediate in the synthesis of various organic compounds. It is particularly valuable in the preparation of heterocyclic compounds and as a building block in combinatorial chemistry .
Biology and Medicine:
In medicinal chemistry, this compound is investigated for its potential as a pharmacophore in the development of new drugs. It has shown promise in the synthesis of compounds with antimicrobial and anticancer activities .
Industry:
The compound is used in the production of specialty chemicals and as a curing agent in the manufacture of epoxy resins. It is also employed in the synthesis of surfactants and corrosion inhibitors .
作用機序
The mechanism of action of N-(3-methylbenzyl)propane-1,3-diamine depends on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets such as enzymes or receptors. The 3-methylbenzyl group can enhance the compound’s binding affinity and selectivity for these targets, leading to improved pharmacological activity .
類似化合物との比較
N-benzylpropane-1,3-diamine: Similar structure but lacks the methyl group on the benzyl ring.
N-(4-methylbenzyl)propane-1,3-diamine: Similar structure but with the methyl group at the 4-position of the benzyl ring.
N-(3-chlorobenzyl)propane-1,3-diamine: Similar structure but with a chlorine atom instead of a methyl group on the benzyl ring.
Uniqueness:
N-(3-methylbenzyl)propane-1,3-diamine is unique due to the presence of the 3-methyl group on the benzyl ring, which can influence its chemical reactivity and biological activity. This structural feature can enhance its binding interactions with molecular targets, making it a valuable compound in drug discovery and development .
特性
IUPAC Name |
N'-[(3-methylphenyl)methyl]propane-1,3-diamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N2/c1-10-4-2-5-11(8-10)9-13-7-3-6-12/h2,4-5,8,13H,3,6-7,9,12H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXSZCPBBZUMDNI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CNCCCN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20592013 |
Source


|
| Record name | N~1~-[(3-Methylphenyl)methyl]propane-1,3-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20592013 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
88107-66-8 |
Source


|
| Record name | N~1~-[(3-Methylphenyl)methyl]propane-1,3-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20592013 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













![N-(4-Aminophenyl)-2-[2-(tert-butyl)phenoxy]-acetamide](/img/structure/B1319972.png)
